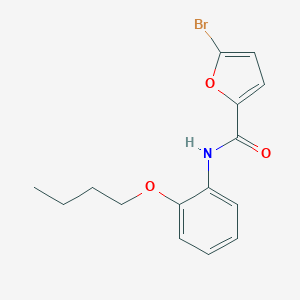
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, also known as BRB, is a synthetic compound that belongs to the class of furan carboxamides. It has shown potential in scientific research applications, particularly in the field of cancer research.
Mecanismo De Acción
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as histone deacetylases and proteasomes. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide could focus on optimizing its synthesis method to increase yield and purity, as well as investigating its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, as well as its safety and efficacy in humans.
Métodos De Síntesis
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with butylamine, followed by the reaction of the resulting product with 2-butoxyaniline. This synthesis method has been optimized to yield high purity and yield of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propiedades
Nombre del producto |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
|---|---|
Fórmula molecular |
C15H16BrNO3 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO3/c1-2-3-10-19-12-7-5-4-6-11(12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |
Clave InChI |
TVIJOVFEWFWTOW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)
![N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267092.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)

![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)

![2-{[3-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267105.png)
![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267109.png)
![N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B267110.png)